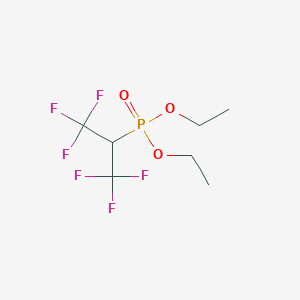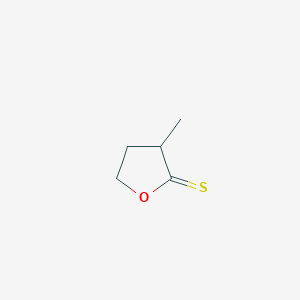
2(3H)-Furanthione, dihydro-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanthione, dihydro-3-methyl- is an organic compound with the molecular formula C5H8OS It belongs to the class of furan derivatives, which are heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanthione, dihydro-3-methyl- typically involves the reaction of 3-methyl-2(3H)-furanone with a sulfurizing agent. One common method is the use of Lawesson’s reagent, which is a mixture of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide. The reaction is carried out under reflux conditions in an inert solvent such as toluene or xylene. The reaction mixture is then purified by column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of 2(3H)-Furanthione, dihydro-3-methyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Furanthione, dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Amines, alcohols; reactions are conducted in the presence of a base such as triethylamine or pyridine in an appropriate solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amino derivatives, alkoxy derivatives
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanthione, dihydro-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2(3H)-Furanthione, dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This can lead to the formation of covalent adducts, which may alter the function of the target molecules and trigger various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2(3H)-Furanthione, dihydro-3-methyl- can be compared with other similar compounds, such as:
2(3H)-Furanone, dihydro-3-methyl-: This compound has a similar structure but lacks the sulfur atom, which significantly alters its chemical properties and reactivity.
3(2H)-Furanone, dihydro-2-methyl-: Another furan derivative with a different substitution pattern, leading to variations in its chemical behavior and applications.
2(3H)-Furanone, dihydro-5-methyl-: This compound has a methyl group at a different position, resulting in distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
86633-04-7 |
|---|---|
Molekularformel |
C5H8OS |
Molekulargewicht |
116.18 g/mol |
IUPAC-Name |
3-methyloxolane-2-thione |
InChI |
InChI=1S/C5H8OS/c1-4-2-3-6-5(4)7/h4H,2-3H2,1H3 |
InChI-Schlüssel |
SLKFSYLHEDIGDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCOC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-([1,1'-Biphenyl]-4-yl)-2-(3-methylphenyl)-1,3-oxazole](/img/structure/B14416671.png)

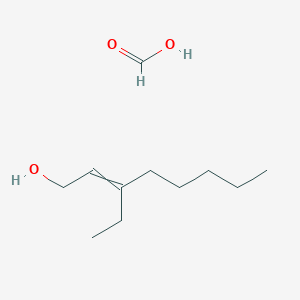
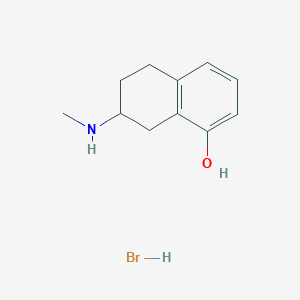
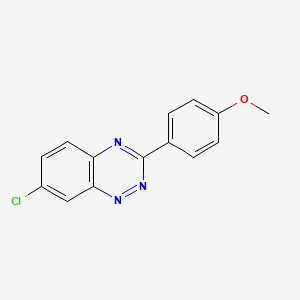

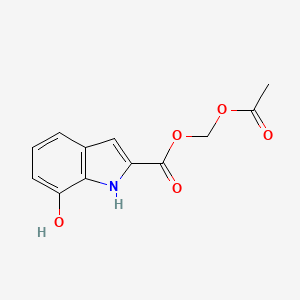
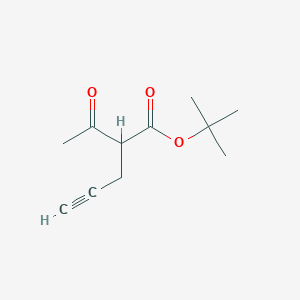
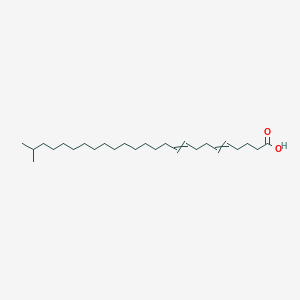
![1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14416738.png)

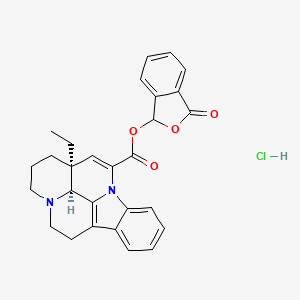
![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)
